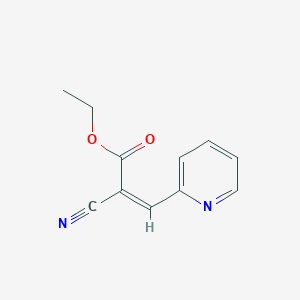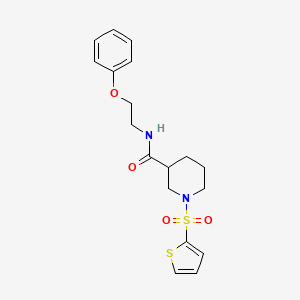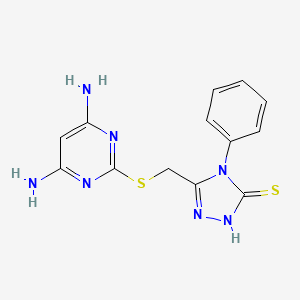![molecular formula C22H23N5 B4632287 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Übersicht
Beschreibung
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H23N5 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is 357.19534575 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The pyrazolo[1,5-a]pyrimidine scaffold, similar to the specified compound, has been extensively studied for its versatility in organic synthesis. These compounds are synthesized via various methods, leading to a broad range of derivatives with diverse biological activities. For instance, a method involving the reaction of 5-aminopyrazole-4-carbonitrile with formamide and other reagents produces pyrazolopyrimidine derivatives with significant antibacterial activity. These synthesized compounds are thoroughly characterized using NMR, IR, HRMS, indicating their potential in drug development and material science (Rahmouni et al., 2014).
Antimicrobial Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives has shown them to be effective against various microbial strains. A study incorporating these compounds into polyurethane varnish and printing ink paste revealed their potent antimicrobial effects, suggesting their utility in creating antimicrobial surface coatings to prevent microbial growth and infection (El‐Wahab et al., 2015).
Antituberculosis Activity
Pyrazolo[1,5-a]pyrimidines have also been identified as potent inhibitors of mycobacterial ATP synthase, offering a promising avenue for the treatment of Mycobacterium tuberculosis. Structure-activity relationship studies of these compounds have highlighted the importance of specific substituents for their antimycobacterial activity, providing a foundation for the development of new therapeutic agents against tuberculosis (Sutherland et al., 2022).
Anticancer and Anti-Inflammatory Properties
The pyrazolo[1,5-a]pyrimidine framework is central to the development of compounds with notable anticancer and anti-inflammatory activities. Synthesis and evaluation of novel pyrazolopyrimidines derivatives have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, offering new pathways for cancer and inflammation treatment (Rahmouni et al., 2016).
Corrosion Inhibition
In the field of materials science, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their corrosion inhibition properties on C-steel surfaces. These compounds exhibit the ability to form protective layers, significantly reducing corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Abdel Hameed et al., 2020).
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-3-8-19-13-20(24-15-17-9-7-12-23-14-17)27-22(25-19)21(16(2)26-27)18-10-5-4-6-11-18/h4-7,9-14,24H,3,8,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYWZVTJGOURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(THIOPHENE-2-AMIDO)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4632212.png)


METHANONE](/img/structure/B4632247.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)

![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)

![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
